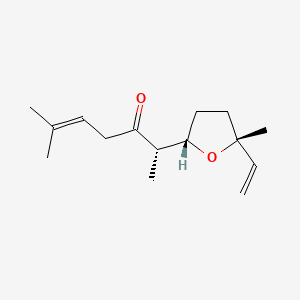

Davanone D

CAS No.: 20482-11-5

Cat. No.: VC18686584

Molecular Formula: C15H24O2

Molecular Weight: 236.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20482-11-5 |

|---|---|

| Molecular Formula | C15H24O2 |

| Molecular Weight | 236.35 g/mol |

| IUPAC Name | (2S)-2-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]-6-methylhept-5-en-3-one |

| Standard InChI | InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3/t12-,14+,15+/m1/s1 |

| Standard InChI Key | FJKKZNIYYVEYOL-SNPRPXQTSA-N |

| Isomeric SMILES | C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)C(=O)CC=C(C)C |

| Canonical SMILES | CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |

Introduction

Chemical Identity and Structural Features

Davanone D belongs to the tetrahydrofuran class of organic compounds, distinguished by a saturated five-membered ring containing one oxygen atom . Its IUPAC name, (2S)-6-methyl-2-[(2S,5R)-5-methyl-5-vinyltetrahydro-2-furanyl]-5-hepten-3-one, reflects three stereocenters that confer distinct spatial arrangements critical to its biological interactions . The compound’s InChIKey (FJKKZNIYYVEYOL-JENMUQSASA-N) further underscores its stereochemical specificity, which has been validated through gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) studies .

Stereochemical Configuration

The synthesis of davanoid derivatives, including Davanone D, involves diastereoselective cyclization strategies. For instance, asymmetric epoxidation and Grignard reactions have been employed to generate cis- and trans-diastereomers, with the trans configuration predominating in natural isolates . This stereochemical control is pivotal for replicating the compound’s native bioactivity in synthetic analogs .

Natural Occurrence and Extraction

Davanone D is primarily isolated from Artemisia species, notably A. laciniata and A. abrotanum. Hydrodistillation and dichloromethane extraction of aerial plant parts yield essential oils enriched with sesquiterpenoids, including Davanone D and its derivatives .

Phytochemical Profiling of Artemisia Oils

GC-MS analyses of A. abrotanum essential oils identified Davanone D as a major constituent, alongside silphiperfolanes and davanone ethers . The retention index (RI) of Davanone D on a non-polar CP Sil 5 CB column was reported as 1561, consistent across multiple studies . The table below summarizes key chromatographic parameters:

| Parameter | Value | Reference |

|---|---|---|

| Retention Index (RI) | 1561 | |

| Column Type | Capillary (CP Sil 5 CB) | |

| Carrier Gas | Helium |

Synthetic Approaches and Derivative Development

The total synthesis of Davanone D and related davanoids has been achieved through modular routes starting from geranyl acetate. A six- to eight-step protocol enables the production of both cis and trans diastereomers, leveraging Sharpless asymmetric epoxidation to establish stereochemical fidelity .

Key Synthetic Steps

-

Prenylation of Weinreb Amides: α-Prenylation of carbonyl intermediates using Grignard reagents ensures regioselectivity, avoiding γ-addition due to steric hindrance .

-

Diastereoselective Cyclization: Acid-catalyzed cyclization of epoxy precursors yields the tetrahydrofuran core with >8:1 enantiomeric ratios .

-

Functionalization: Late-stage oxidation and vinylation introduce the ketone and vinyl groups essential for bioactivity .

Analytical Characterization

Spectroscopic Data

-

Mass Spectrometry: The base peak at m/z 236 corresponds to the molecular ion , with fragment ions at m/z 151 and 111 indicative of tetrahydrofuran ring cleavage .

-

NMR Spectroscopy: and NMR data confirm the presence of a vinyl group () and ketone moiety () .

Chromatographic Behavior

Davanone D elutes at 1561 RI on non-polar columns, with slight variations observed in polar stationary phases due to hydrogen bonding interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume